N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized through a multistep process.
Scientific Research Applications
Synthesis and Characterization
N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is part of a broader class of compounds known as pyrazolo[3,4-d]pyrimidines. These compounds are synthesized through various methods, with particular interest in their potential biological activities. For example, Xu Li-feng (2011) described the synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential in medicinal chemistry Xu Li-feng, 2011. Similarly, research by F. El-Essawy (2010) involved the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, highlighting the chemical diversity and synthetic accessibility of these compounds F. El-Essawy, 2010.
Biological Activities
The biological activities of pyrazolo[3,4-d]pyrimidines have been a significant area of interest. For instance, Harden et al. (1991) explored the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, demonstrating their potential as therapeutic agents Harden, F., Quinn, R., Scammells, P., 1991. Additionally, the study by A. Titi et al. (2020) on pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating the broad spectrum of potential applications A. Titi et al., 2020.
Mechanistic Studies and Structural Analysis
Research into the mechanisms of action and structural analysis of these compounds provides insight into their potential efficacy. The work by J. Golec et al. (1992) on tricyclic heteroaromatic systems containing a bridgehead nitrogen atom contributes to understanding the structural complexity and reactivity of pyrazolo[3,4-d]pyrimidine derivatives J. Golec, R. M. Scrowston, M. Dunleavy, 1992.
Anticancer Activity
A significant area of application for these compounds is in anticancer research. Khaled R. A. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for their anticancer activity, demonstrating the potential of these compounds in cancer treatment Khaled R. A. Abdellatif et al., 2014.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-4-2-7-16(8-13)25-19-17(11-24-25)18(22-12-23-19)21-10-14-5-3-6-15(20)9-14/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPHBVYKANBCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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